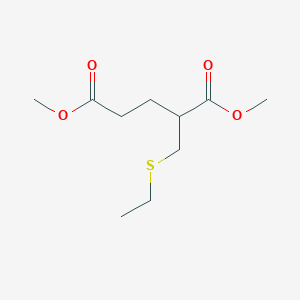
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate is an organic compound with the molecular formula C11H20O4S2 It is a diester derivative of pentanedioic acid, featuring an ethylsulfanylmethyl group attached to the central carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(ethylsulfanylmethyl)pentanedioate typically involves the esterification of pentanedioic acid derivatives with methanol in the presence of an acid catalyst. The ethylsulfanylmethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Alkyl halides and other electrophiles can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(ethylsulfanylmethyl)pentanedioate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release active carboxylic acids, while the ethylsulfanylmethyl group can participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(methylsulfanylmethyl)pentanedioate
- Dimethyl 2-(propylsulfanylmethyl)pentanedioate
- Dimethyl 2-(butylsulfanylmethyl)pentanedioate
Uniqueness
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate is unique due to the specific length and structure of its ethylsulfanylmethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
91007-70-4 |
|---|---|
Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
dimethyl 2-(ethylsulfanylmethyl)pentanedioate |
InChI |
InChI=1S/C10H18O4S/c1-4-15-7-8(10(12)14-3)5-6-9(11)13-2/h8H,4-7H2,1-3H3 |
InChI Key |
AZOMGGLLGDXKFV-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















